3-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione
Description
This compound features a chromeno[8,7-e][1,3]oxazin core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a 1λ⁶-thiolane-1,1-dione moiety at position 7.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7S/c1-14-17-5-7-19-18(11-25(13-31-19)16-8-9-33(27,28)12-16)23(17)32-24(26)22(14)15-4-6-20(29-2)21(10-15)30-3/h4-7,10,16H,8-9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKXZEPZVIRDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CCS(=O)(=O)C4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione is a complex organic molecule that exhibits notable biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique chromeno[8,7-e][1,3]oxazine core with various substituents including methoxy and methyl groups. These structural components significantly influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24O7S |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | RBVWMWRBOWSGBV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy and methyl groups enhance its binding affinity to various receptors and enzymes. Notably, it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
- Cell Lines Tested : SW620 (colon), PC-3 (prostate), NCI-H23 (lung).
- IC50 Values : The compound showed IC50 values in the micromolar range against these cell lines, indicating potent cytotoxicity .
Antimicrobial Effects
The compound has also been evaluated for antimicrobial activity. It demonstrates inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.
Case Studies and Experimental Findings
Several studies have been conducted to elucidate the biological effects of this compound:
- Study on Anticancer Mechanisms :
- Antimicrobial Assessment :
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis may require specialized steps for thiolane-1,1-dione formation, which is less common than oxazinone or thione synthesis .
- Multicomponent reactions (e.g., ) offer atom economy and efficiency compared to stepwise methods.
Key Observations :
- The thiolane-1,1-dione group likely improves metabolic stability compared to oxazinones or thiones .
- 3,4-Dimethoxyphenyl substituents may enhance CNS penetration compared to chlorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
